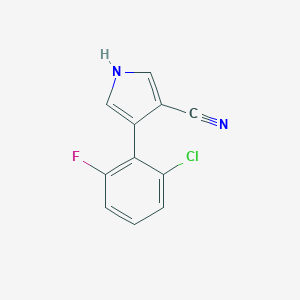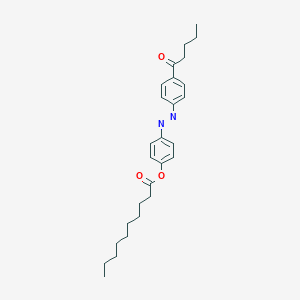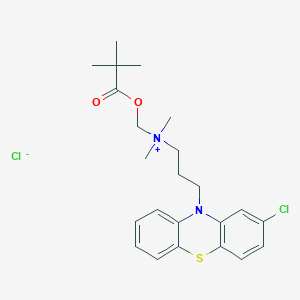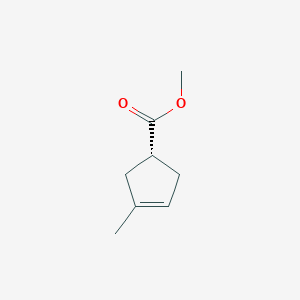
5,11-Dimethyl-5H-quinindoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,11-Dimethyl-5H-quinindoline is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound belongs to the quinoline family of organic compounds and has been found to exhibit interesting properties that make it useful in different areas of study. In
科学研究应用
5,11-Dimethyl-5H-quinindoline has been studied extensively due to its potential applications in various fields. One of the main areas of research is in the development of new drugs. This compound has been found to exhibit anti-cancer properties and has been studied as a potential treatment for various types of cancer. Additionally, it has been found to have antimicrobial properties and has been studied as a potential treatment for bacterial and fungal infections.
作用机制
The mechanism of action of 5,11-Dimethyl-5H-quinindoline is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins in the body. Specifically, it has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition can lead to the death of cancer cells and other cells that rely on this enzyme for survival.
Biochemical and Physiological Effects
5,11-Dimethyl-5H-quinindoline has been found to have various biochemical and physiological effects. In studies on cancer cells, it has been found to induce cell death and inhibit cell proliferation. Additionally, it has been found to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis. It has also been found to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One of the main advantages of 5,11-Dimethyl-5H-quinindoline is its versatility in different areas of study. It has been found to have potential applications in drug development, anti-microbial treatments, and anti-inflammatory treatments, among others. Additionally, its synthesis method has been optimized to produce high yields, making it a cost-effective compound to use in experiments.
One of the limitations of 5,11-Dimethyl-5H-quinindoline is its potential toxicity. Studies have shown that it can be toxic to certain cells, and its long-term effects on the body are not fully understood. Additionally, its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cells and tissues.
未来方向
There are many potential future directions for the study of 5,11-Dimethyl-5H-quinindoline. One area of interest is in the development of new drugs that target topoisomerase II, the enzyme that this compound inhibits. Additionally, further studies on its anti-inflammatory and neuroprotective properties could lead to new treatments for a variety of diseases. Finally, more research is needed to fully understand the toxicity of this compound and its long-term effects on the body.
Conclusion
In conclusion, 5,11-Dimethyl-5H-quinindoline is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method has been optimized to produce high yields, and it has been found to exhibit interesting properties that make it useful in different areas of study. While its mechanism of action is not fully understood and its potential toxicity is a concern, there are many potential future directions for the study of this compound.
合成方法
The synthesis of 5,11-Dimethyl-5H-quinindoline involves the reaction of 2-methylbenzaldehyde and 2-aminobenzophenone in the presence of a base such as sodium hydroxide. The reaction results in the formation of the desired product, which can be purified using standard techniques such as column chromatography. This synthesis method has been optimized to produce high yields of 5,11-Dimethyl-5H-quinindoline and has been used in various studies.
属性
CAS 编号 |
114414-79-8 |
|---|---|
产品名称 |
5,11-Dimethyl-5H-quinindoline |
分子式 |
C17H14N2 |
分子量 |
246.31 g/mol |
IUPAC 名称 |
5,11-dimethylindolo[2,3-b]quinoline |
InChI |
InChI=1S/C17H14N2/c1-11-12-7-4-6-10-15(12)19(2)17-16(11)13-8-3-5-9-14(13)18-17/h3-10H,1-2H3 |
InChI 键 |
LJMPGYREDWOAFS-UHFFFAOYSA-N |
SMILES |
CC1=C2C3=CC=CC=C3N=C2N(C4=CC=CC=C14)C |
规范 SMILES |
CC1=C2C3=CC=CC=C3N=C2N(C4=CC=CC=C14)C |
同义词 |
2,3-BDAIC 2,3-benzo-1,4-dimethyl-alpha-iso-carboline 5,11-dimethyl-5H-indolo(2,3-b)quinoline DiMIQ cpd |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-Methoxyphenyl)sulfonyl]piperazine](/img/structure/B38441.png)




![3,6-Bis[[tert-butyl(dimethyl)silyl]oxy]xanthen-9-one](/img/structure/B38454.png)




![3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic acid](/img/structure/B38462.png)


